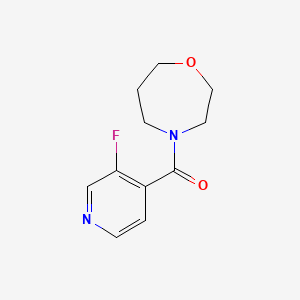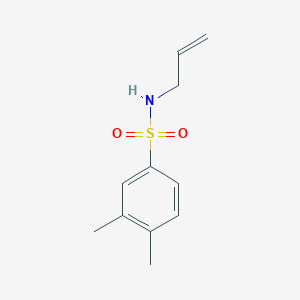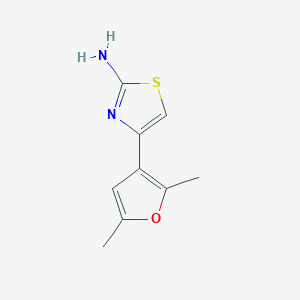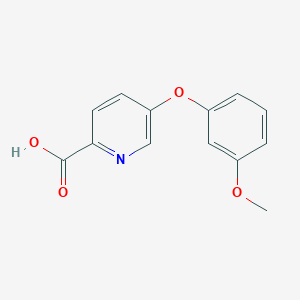
Cyclohex-3-en-1-yl(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohex-3-en-1-yl(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone is a novel organic compound with a unique molecular structure. This compound features a cyclohexene ring, a pyridazinyl group, and a pyrrolidinyl moiety. Its structural complexity makes it an intriguing subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
To synthesize Cyclohex-3-en-1-yl(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone, one commonly used route involves the following steps:
Synthesis of Intermediate Compounds: : Preparation begins with the synthesis of key intermediates, including the cyclohexene derivative and the methoxypyridazine compound.
Coupling Reaction: : The coupling of the cyclohexene derivative with the methoxypyridazine is achieved through nucleophilic substitution reactions.
Formation of Pyrrolidinyl Group:
Industrial Production Methods
On an industrial scale, production involves optimized reaction conditions such as:
Catalysts: : Use of catalysts like palladium or copper to enhance reaction rates.
Solvents: : Selection of solvents such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) for better solubility of reactants.
Temperature and Pressure: : Controlled temperature (60-80°C) and pressure conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Cyclohex-3-en-1-yl(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone can undergo a variety of reactions:
Oxidation: : Reaction with oxidizing agents like potassium permanganate (KMnO4) to form cyclohexanone derivatives.
Reduction: : Use of reducing agents such as lithium aluminum hydride (LiAlH4) to obtain alcohol derivatives.
Substitution: : Halogenation reactions where hydrogen atoms are replaced by halogens using reagents like bromine (Br2).
Common Reagents and Conditions
The reactions generally employ reagents such as:
Oxidants: : KMnO4, chromium trioxide (CrO3)
Reductants: : LiAlH4, sodium borohydride (NaBH4)
Solvents: : Acetonitrile, dichloromethane
Major Products
The major products from these reactions include:
Ketones: : From oxidation reactions
Alcohols: : From reduction reactions
Halogenated Compounds: : From substitution reactions
Scientific Research Applications
Cyclohex-3-en-1-yl(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone has a broad range of applications:
Chemistry: : Used as a building block for synthesizing complex organic molecules.
Biology: : Investigated for its potential as a ligand in receptor-binding studies.
Medicine: : Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: : Utilized in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
Mechanism by which the Compound Exerts its Effects
The compound interacts with biological targets through its functional groups. The methoxypyridazinyl group is particularly crucial for binding to receptors.
Molecular Targets and Pathways
Receptors: : Potentially binds to G-protein coupled receptors (GPCRs) and ion channels.
Pathways: : Influences signaling pathways like the MAPK/ERK pathway involved in cell growth and proliferation.
Comparison with Similar Compounds
Cyclohex-3-en-1-yl(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone is unique due to its combined structural elements. Similar compounds include:
Cyclohex-3-en-1-yl(methoxypyrrolidin-1-yl)methanone
Cyclohexenyl(methoxypyridazinyl)pyrrolidine
Unlike its counterparts, this compound offers distinct reactivity due to its specific substituents, making it valuable for targeted applications in research and industry.
Properties
IUPAC Name |
cyclohex-3-en-1-yl-[3-(6-methoxypyridazin-3-yl)oxypyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3/c1-21-14-7-8-15(18-17-14)22-13-9-10-19(11-13)16(20)12-5-3-2-4-6-12/h2-3,7-8,12-13H,4-6,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSAZQDSQMCECBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)OC2CCN(C2)C(=O)C3CCC=CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(p-tolyloxy)acetamide](/img/structure/B2983750.png)

![4-Bromo-2-[(2-methoxy-5-nitroanilino)methyl]phenol](/img/structure/B2983755.png)
![1,5-dimethyl-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)pyrazole-3-carboxamide](/img/structure/B2983756.png)
![[1,2,4]Triazolo[4,3-b]pyridazin-6-ol](/img/structure/B2983757.png)

![1-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-(4-fluorobenzyl)urea](/img/structure/B2983760.png)



![5'-Methylspiro[cyclopropane-1,3'-indoline]](/img/structure/B2983765.png)

![(2Z)-2-[(2,5-difluorophenyl)imino]-8-methoxy-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2983767.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-3-methylbenzamide](/img/structure/B2983772.png)
